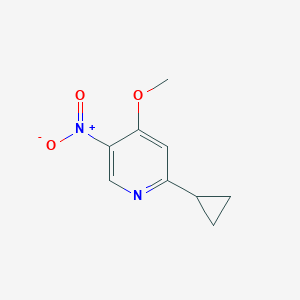
2-Cyclopropyl-4-methoxy-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-4-methoxy-5-nitropyridine is a heterocyclic aromatic organic compound characterized by a pyridine ring substituted with a cyclopropyl group at the 2-position, a methoxy group at the 4-position, and a nitro group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . One common approach is the nitration of 2-cyclopropyl-4-methoxypyridine using nitric acid. The reaction conditions need to be carefully controlled to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropyl-4-methoxy-5-nitropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Common reducing agents include tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-4-methoxy-5-nitropyridine has several applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Cyclopropyl-4-methoxy-5-nitropyridine exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-methyl-5-nitropyridine
3-Nitropyridine
4-Aminopyridine
Uniqueness: 2-Cyclopropyl-4-methoxy-5-nitropyridine is unique due to its combination of substituents, which can impart different chemical and biological properties compared to similar compounds. Its cyclopropyl group, in particular, can influence its reactivity and binding affinity in various applications.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H10N2O3 |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-cyclopropyl-4-methoxy-5-nitropyridine |
InChI |
InChI=1S/C9H10N2O3/c1-14-9-4-7(6-2-3-6)10-5-8(9)11(12)13/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
WFZDEEDUMFKGJK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=C1[N+](=O)[O-])C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















